

Introduction: The Significance of the 6-Aminoquinolin-3-ol Scaffold

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Compound of Interest

Compound Name: 6-Aminoquinolin-3-ol

Cat. No.: B3030875

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6-Aminoquinolin-3-ol is a heterocyclic aromatic compound featuring a quinoline core, a pharmacophore of significant interest in medicinal chemistry and materials science. Quinoline derivatives are foundational to a wide array of therapeutic agents, including antimalarials, antibacterials, and kinase inhibitors.^{[1][2]} The specific substitution pattern of an amino group at the 6-position and a hydroxyl group at the 3-position creates a unique electronic and structural profile, making **6-Aminoquinolin-3-ol** a valuable building block for novel drug candidates and functional materials.

A comprehensive understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-Aminoquinolin-3-ol**, grounded in fundamental spectroscopic principles and data from analogous structures. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Compound Properties & Spectroscopic Data Summary

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O	-
Molecular Weight	160.17 g/mol	PubChem[3]
IUPAC Name	6-aminoquinolin-3-ol	-
CAS Number	Not available	-

Spectroscopy	Key Characteristics (Predicted)
¹ H NMR	Aromatic protons influenced by electron-donating groups, broad signals for -OH and -NH ₂ protons.
¹³ C NMR	Nine distinct carbon signals, with chemical shifts indicating aromaticity and substitution.
IR (FTIR-ATR)	Characteristic broad O-H and N-H stretches, C=C and C=N aromatic ring vibrations.
MS (EI)	Molecular ion peak (M ⁺) at m/z 160, with fragmentation patterns corresponding to the loss of stable neutral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of **6-Aminoquinolin-3-ol**. The electron-donating nature of both the hydroxyl (-OH) and amino (-NH₂) groups significantly influences the chemical shifts of the aromatic protons and carbons, providing a unique fingerprint.

Molecular Structure and Atom Numbering

To facilitate the interpretation of NMR data, the following standardized numbering system for the quinoline ring is used.

Caption: Atom numbering scheme for **6-Aminoquinolin-3-ol**.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show five distinct signals in the aromatic region and two exchangeable, broad signals for the amine and hydroxyl protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Assignment	Causality
~9.5 - 10.5	Broad Singlet	OH	The acidic proton of the hydroxyl group typically appears as a broad singlet and is exchangeable with D ₂ O.
~8.60	Singlet	H2	Positioned between the electronegative nitrogen (N1) and the C3-OH, this proton is significantly deshielded.
~7.85	Singlet	H4	Similar to H2, this proton is deshielded by the adjacent ring nitrogen.
~7.60	Doublet	H5	Experiences standard aromatic coupling from H7.
~7.25	Doublet	H8	Experiences standard aromatic coupling from H7.
~7.05	Doublet of Doublets	H7	Coupled to both H5 and H8. Its chemical shift is influenced by the ortho-amino group.

| ~5.50 | Broad Singlet | NH₂ | Amine protons are typically broad due to quadrupole broadening and exchange; signal disappears upon D₂O shake.[4] |

¹³C NMR (Carbon-13) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display nine signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are highly informative about the electronic environment of each carbon.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment	Causality
~155.0	C3	Directly attached to the electronegative oxygen atom, causing a significant downfield shift.
~148.5	C6	Attached to the nitrogen of the amino group, leading to a downfield shift.
~145.0	C8a	Quaternary carbon at the ring junction, typically found in this region for quinolines. ^[5]
~142.0	C2	Adjacent to the ring nitrogen, resulting in deshielding.
~131.0	C4a	Quaternary carbon at the second ring junction.
~128.5	C8	Aromatic CH carbon.
~125.0	C5	Aromatic CH carbon.
~121.0	C7	Aromatic CH carbon shielded by the para-amino group.

| ~110.0 | C4 | Adjacent to the C3-OH group, experiences some shielding. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

- Sample Preparation: Accurately weigh 5-10 mg of **6-Aminoquinolin-3-ol** and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (\geq 400 MHz) for optimal signal dispersion and sensitivity.[6]
- Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical Parameters: Spectral width of -2 to 12 ppm, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[6]
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical Parameters: Spectral width of 0 to 200 ppm, a longer relaxation delay (e.g., 5-10 seconds) may be needed for quaternary carbons. A significantly higher number of scans will be required due to the low natural abundance of ¹³C.[5][7]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. The spectrum of **6-Aminoquinolin-3-ol** is expected to be dominated by absorptions from the O-H, N-H, and aromatic ring systems.

Predicted IR Absorption Data (FTIR-ATR)

Wavenumber (cm ⁻¹)	Intensity	Vibration	Causality
3500 - 3200	Strong, Broad	O-H and N-H stretch	The overlapping broad signals from hydroxyl and amine N-H stretching are characteristic of molecules containing both groups. [8]
3100 - 3000	Medium	Aromatic C-H stretch	Typical for C-H bonds on an aromatic ring. [8]
1620 - 1580	Strong	C=C and C=N ring stretch	These vibrations are characteristic of the quinoline aromatic system.
1500 - 1450	Medium-Strong	Aromatic ring stretch	Further confirmation of the aromatic core structure.
1350 - 1250	Strong	C-O stretch (phenol)	The stretching vibration of the C-O bond of the hydroxyl group.
1300 - 1200	Medium-Strong	C-N stretch (aromatic amine)	The stretching vibration of the C-N bond of the amino group.

| 900 - 675 | Medium-Strong | Aromatic C-H out-of-plane bend | Bending vibrations are sensitive to the substitution pattern on the aromatic rings. |

Workflow for IR Spectroscopy



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Caption: Standard workflow for FTIR-ATR data acquisition.

Experimental Protocol: FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.

- **Background Collection:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum (e.g., 32 scans) of the empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).^[6]
- **Sample Application:** Place a small amount of the solid **6-Aminoquinolin-3-ol** powder onto the center of the ATR crystal.
- **Pressure Application:** Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good contact for a strong signal.
- **Spectrum Collection:** Collect the sample spectrum using the same parameters as the background (e.g., 32 scans, 4000-400 cm⁻¹ range).
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Perform baseline correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

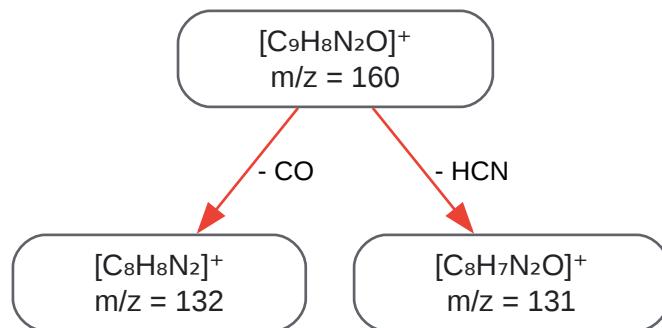
Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Proposed Identity	Causality
160	$[M]^+$	The molecular ion peak, corresponding to the exact mass of $C_9H_8N_2O$.
132	$[M - CO]^+$	A common fragmentation pathway for phenols and quinolones is the loss of a neutral carbon monoxide molecule.
131	$[M - HCN]^+$	Loss of hydrogen cyanide is a characteristic fragmentation for nitrogen-containing heterocyclic aromatic compounds.

| 104 | $[C_7H_6N]^+$ | Subsequent fragmentation of the $[M - CO]^+$ ion. |

Proposed Fragmentation Pathway

The high-energy electron impact in EI-MS induces fragmentation, which can be rationalized as follows.



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Caption: Predicted major fragmentation pathways for **6-Aminoquinolin-3-ol** under EI conditions.

Experimental Protocol: MS Data Acquisition

- Sample Introduction: Introduce a small quantity of the sample into the ion source. For a stable solid, a direct insertion probe (DIP) is often used.
- Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This provides sufficient energy to generate the molecular ion and induce reproducible fragmentation.^[6]
- Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300) using a mass analyzer such as a quadrupole or time-of-flight (TOF).
- Data Analysis: Identify the molecular ion peak $[M]^+$. Analyze the fragmentation pattern and compare it to the predicted pathways to confirm the structure. High-Resolution Mass Spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments, providing definitive confirmation of the molecular formula.

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